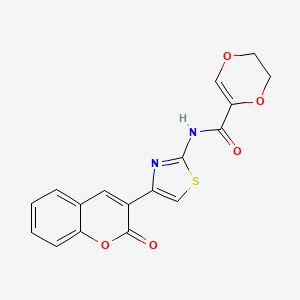

N-(4-(2-oxo-2H-cromen-3-il)tiazol-2-il)-5,6-dihidro-1,4-dioxina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a unique combination of chromenyl, thiazolyl, and dioxine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Aplicaciones Científicas De Investigación

Métodos De Preparación

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-(2-bromoacetyl)-2H-chromen-2-one with thiosemicarbazide to form the thiazole ring, followed by further functionalization to introduce the dioxine and carboxamide groups . The reaction conditions often require the use of solvents such as DMF and catalysts like lutidine .

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and chromenyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.

Mecanismo De Acción

The biological activity of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is primarily attributed to its ability to interact with various molecular targets. For instance, it acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparación Con Compuestos Similares

Compared to other similar compounds, N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its unique combination of chromenyl, thiazolyl, and dioxine moieties, which confer distinct biological activities and chemical reactivity. Similar compounds include:

(Z)-3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl-)hydrazono)indolin-2-one: Known for its cytotoxic and antioxidant activities.

3-(2-oxo-2H-chromen-3-yl)-1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-aryl-1H-pyrazol-1-ium bromides: Exhibits significant antibacterial and antioxidant properties.

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide: Studied for its potential antimicrobial activity.

Actividad Biológica

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a coumarin moiety, thiazole ring, and dioxine component, which are known to contribute to various pharmacological effects.

Chemical Structure

The compound can be represented by the following structure:

Anticancer Activity

Research has shown that compounds containing the thiazole and coumarin moieties exhibit significant anticancer properties. For instance, studies involving similar thiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines. In particular:

- Caco-2 Cells : Compounds with chromenon substitutions showed a notable decrease in viability (up to 54.9%) compared to untreated controls, indicating a promising anticancer effect .

| Compound | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl) | Caco-2 | 39.8 | <0.001 |

| Similar Thiazole Derivative | A549 | 56.9 | 0.0019 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the coumarin moiety enhances this activity due to its ability to interact with bacterial enzymes.

Antioxidant Properties

Research indicates that the compound may possess antioxidant properties, which are critical for combating oxidative stress in biological systems. This activity is essential for potential therapeutic applications in diseases where oxidative damage is a contributing factor.

The biological activity of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to decreased proliferation.

- Apoptosis Induction : The compound may trigger apoptosis pathways in malignant cells, promoting cell death.

Case Studies

Recent studies have explored the efficacy of similar compounds in clinical settings:

-

Study on Caco-2 Cells : A comparative analysis indicated that compounds with chromenon substitutions significantly reduced viability in Caco-2 cells more effectively than standard chemotherapeutics like cisplatin .

- Methodology : The MTT assay was employed to assess cell viability after treatment with various concentrations of the compound over 24 hours.

Propiedades

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5S/c20-15(14-8-22-5-6-23-14)19-17-18-12(9-25-17)11-7-10-3-1-2-4-13(10)24-16(11)21/h1-4,7-9H,5-6H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXYTDHBJBAJAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.